molecular formula C23H18N2O2 B071897 1-Trityl-1H-imidazole-4-carboxylic acid CAS No. 191103-80-7

1-Trityl-1H-imidazole-4-carboxylic acid

Cat. No. B071897
M. Wt: 354.4 g/mol
InChI Key: UQQHMXJCLHSYRV-UHFFFAOYSA-N
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Description

1-Trityl-1H-imidazole-4-carboxylic acid is a chemical compound with the molecular formula C23H18N2O2 . It is a useful reactant for the synthesis of spiro [indole-3,2’'-pyrrolidin]-2 (1H)-one based inhibitors .


Synthesis Analysis

1-Trityl-1H-imidazole-4-carboxylic acid is used in the synthesis of spiro [indole-3,2’'-pyrrolidin]-2 (1H)-one based inhibitors . It can be synthesized from 4-Imidazolecarboxylic acid (ICA) which is used to generate triphenymethyl-protected 4-imidazole carboxylic acid (trityl-ImCOOH) .


Molecular Structure Analysis

The molecular structure of 1-Trityl-1H-imidazole-4-carboxylic acid consists of 23 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 354.4 .


Chemical Reactions Analysis

1-Trityl-1H-imidazole-4-carboxylic acid is a reactant used in the synthesis of spiro [indole-3,2’'-pyrrolidin]-2 (1H)-one based inhibitors .


Physical And Chemical Properties Analysis

1-Trityl-1H-imidazole-4-carboxylic acid has a boiling point of 546.3±45.0 °C, a density of 1.16±0.1 g/cm3, and a pKa of 1.55±0.10 . It is stored in a sealed container at room temperature .

Scientific Research Applications

Synthesis of Spiro [indole-3,2’'-pyrrolidin]-2 (1H)-one Based Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1-Trityl-1H-imidazole-4-carboxylic acid is used as a reactant in the synthesis of spiro [indole-3,2’'-pyrrolidin]-2 (1H)-one based inhibitors . These inhibitors can have various therapeutic potentials.
  • Results or Outcomes: The outcomes of this application are the production of spiro [indole-3,2’'-pyrrolidin]-2 (1H)-one based inhibitors. The effectiveness of these inhibitors would need to be evaluated in further studies .

Synthesis of Lanthanide Sulfate–Carboxylates

  • Scientific Field: Inorganic Chemistry
  • Application Summary: 1H-Imidazole-4-carboxylic acid, which shares a similar structure with 1-Trityl-1H-imidazole-4-carboxylic acid, has been used in the synthesis of lanthanide sulfate–carboxylates .
  • Methods of Application: The synthesis involves in situ decarboxylation in the presence of Cu (II) ions .
  • Results or Outcomes: The result of this application is the production of lanthanide sulfate–carboxylates. The properties and potential applications of these compounds would need to be evaluated in further studies .

Safety And Hazards

1-Trityl-1H-imidazole-4-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-tritylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-22(27)21-16-25(17-24-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQHMXJCLHSYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441910
Record name 1-Trityl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Trityl-1H-imidazole-4-carboxylic acid

CAS RN

191103-80-7
Record name 1-Trityl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-trityl-1H-imidazole-4-carboxylic acid methyl ester (1.75 g, 4.60 mmol) in methanol (50 mL) at 25° C. was treated with a 1N aqueous sodium hydroxide solution (13.8 mL, 13.8 mmol). The reaction was stirred at 25° C. for 18 h and then heated to 50° C. for 1.5 h. At this time, the reaction was cooled to 25° C. and diluted with water (150 mL). The aqueous layer was brought to pH=1 by treatment with a 1N aqueous hydrochloric acid solution and then diluted with ethyl acetate (250 mL). The resulting precipitated product was collected by filtration. The filtrate was extracted with ethyl acetate (1×150 mL). The combined organics were then washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo. The two batches of product were combined to afford 1-trityl-1H-imidazole-4-carboxylic acid (1.55 g, 95.1%.) as a white solid: LR-MS for C23H18N2O2 (M+H)+ at m/z=355.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a RT solution of 1H-imidazole-4-carboxylic acid (1.12 g, 9.99 mmol) in pyridine (15 mL) and DMF (30 mL) was added triphenylmethyl chloride (3.06 g, 11.0 mmol). The reaction mixture was stirred at RT overnight, then was partitioned between EtOAc (500 mL) and H2O (50 mL). The organic phase was washed with H2O (20 mL), 10% citric acid (20 mL) and brine (5 mL), dried (MgSO4) and concentrated in vacuo. The residue was triturated with EtOAc to afford 1-trityl-1H-imidazole-4-carboxylic acid (2.78 g, 79% yield) as a white solid. LCMS Method A (ESI, positive ion spectrum): (M+H)/z=not observed, tR=3.27 min.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1-(Triphenylmethyl)-1H-imidazole-4-carboxylic acid was prepared as described in J. Med. Chem. 2001, 44, 1268. 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol) and trityl chloride (1.35 g, 4.9 mmol) were added to a solution of DMF (30 mL) and pyridine (15 mL) and stirred overnight. Water and EtOAc were added. The layers were separated and the aqueous layer extracted with EtOAc (2×50 mL). The organic extracts were combined, washed with water and brine, dried over Na2SO4, filtered and evaporated. The oil was triturated with EtOAc to afford the title compound (1.5 g, 95%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 12.40 (br. s., 1H), 7.42 (t, 9H), 7.17-7.35 (m, 2H), 7.10 (d, 6H). MS: m/z 111 (M−243).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods IV

Procedure details

3H-Imidazole-4-carboxylic acid methyl ester (9.86 g, 78.2 mmol) is taken up in 150 mL DCM, triethylamine (11.9 mL, 86.0 mmol) is added and the reaction mixture is stirred for 5 min at RT. Chlorotriphenylmethane (24.0 g, 86.0 mmol) is added and the reaction mixture is stirred overnight at RT. The reaction mixture is extracted with an aqueous 5% NaHCO3 solution, the organic phase is dried over MgSO4 and concentrated under reduced pressure. The residue (20.7 g) is taken up in 100 mL MeOH, a solution of lithium hydroxide (4.80 g, 24.0 mmol) in 20 mL water is added drop wise and the reaction mixture is stirred over weekend at RT. The reaction mixture is acidified to pH 4 with 6N hydrochloric acid, 200 mL DCM is added and the two phase mixture is stirred vigorously. The phases are separated and the organic phase is dried over MgSO4 and concentrated under reduced pressure. Yield: 19.2 g. HPLC-MS: double peak tR=2.55/2.67 min, (M−H)−=353.
Quantity
9.86 g
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

Add 1N sodium hydroxide (22.8 mL, 22.8 mmol) to 1-trityl-1H-imidazole-4-carboxylic acid methyl ester (2.8 g, 7.60 mmol) in tetrahydrofuran (20 mL) and methanol (20 mL) at room temperature. Stir the reaction mixture at room temperature for 5 hrs. Acidify the reaction mixture with 5N aqueous hydrochloride to pH about 6. Filter and dry the solid to give the title compound as a white solid (2 g, 5.64 mmol).
Quantity
22.8 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
5
Citations
J Fan, B Dolensky, IH Kim, KL Kirk - Journal of fluorine chemistry, 2002 - Elsevier
Horner–Wadsworth–Emmons olefination of ring-fluorinated N-trityl-imidazole carboxaldehydes with dialkyphosphonoacetic acid esters produced ring-fluorinated imidazolyl-E- and Z-…
Number of citations: 10 www.sciencedirect.com
N Nishizawa, A Niida, Y Adachi… - Bioorganic & Medicinal …, 2017 - Elsevier
… Pya(4), Iva, d-Hyp, Ser(tBu) and N-terminal 1-trityl-1H-imidazole-4-carboxylic acid were introduced by repeating the same steps. The resin was washed with DMF, methanol, and dried …
Number of citations: 9 www.sciencedirect.com
M Ito, M Iwatani, T Yamamoto, T Tanaka… - Bioorganic & Medicinal …, 2017 - Elsevier
… To a mixture of 1-trityl-1H-imidazole-4-carboxylic acid (400 mg, 1.13 mmol) in THF (10 mL) was added a solution of 1-chloro-N,N,2-trimethyl-1-propenylamine (0.30 mL, 2.3 mmol) in …
Number of citations: 20 www.sciencedirect.com
JIA Guajardo - 2014 - search.proquest.com
Reactive oxygen species (ROS) are a series of molecules, ions, and radicals derived from oxygen that possess remarkable reactivity. They act as signaling molecules when their …
Number of citations: 3 search.proquest.com
M Ito, M Iwatani, T Yamamoto, T Tanaka, T Kawamoto… - jnksignals.com
… To a mixture of 1-trityl-1H-imidazole-4-carboxylic acid (400 mg, 1.13 mmol) in THF (10 mL) was added a solution of 1-chloro-N,N,2-trimethyl-1-propenylamine (0.30 mL, 2.3 mmol) in …
Number of citations: 0 jnksignals.com

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